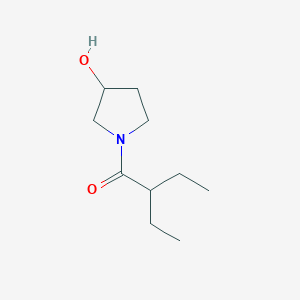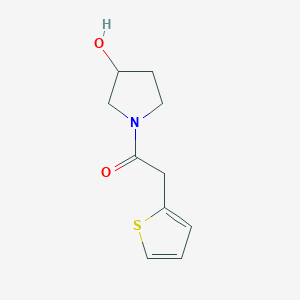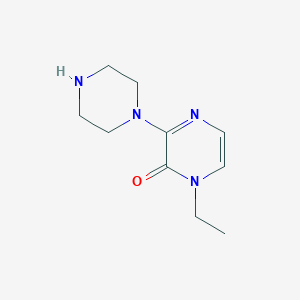
1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one
Descripción general
Descripción
1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is an organic compound that is widely used in scientific research. It is a white to yellowish powder and is soluble in both water and organic solvents. This compound is a pyrazinone derivative and is synthesized from piperazine and ethyl acetoacetate. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. In addition, 1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one has been widely studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-Ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one and its derivatives have been studied for various synthetic and biological applications. For instance, the synthesis and biological activity of related compounds have been explored, demonstrating their potential in antimicrobial activities and the influence on blood coagulation. This suggests a broad spectrum of applications in pharmaceutical chemistry, particularly in developing new antimicrobial agents (Gein et al., 2013).
Anticonvulsant and Antitubercular Activities
Compounds structurally similar to 1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one have been synthesized and evaluated for anticonvulsant and antitubercular activities. These studies highlight the compound's potential as a basis for developing new therapeutic agents, with specific applications in treating tuberculosis and seizure disorders (Aytemir et al., 2010).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of pyrazine derivatives, including those structurally related to 1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one, have been extensively studied. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial and antifungal therapies (Hassan, 2013).
Design and Synthesis for Pain Management
The design and synthesis of pyrazole derivatives, including those similar to 1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one, have been investigated for their potential in pain management. These studies demonstrate the compound's relevance in medicinal chemistry, particularly in designing new analgesics (Díaz et al., 2020).
Antiarrhythmic Activity
Research has also explored the antiarrhythmic properties of piperazine derivatives, including compounds structurally related to 1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one. These findings suggest potential applications in cardiovascular medicine, particularly in developing treatments for arrhythmias (Likhosherstov et al., 2003).
Propiedades
IUPAC Name |
1-ethyl-3-piperazin-1-ylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-8-5-12-9(10(13)15)14-6-3-11-4-7-14/h5,8,11H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXLHHALZJQYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C(C1=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



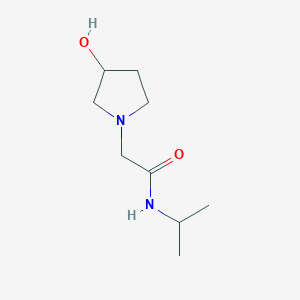
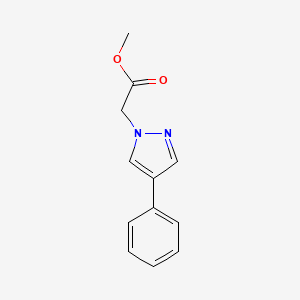
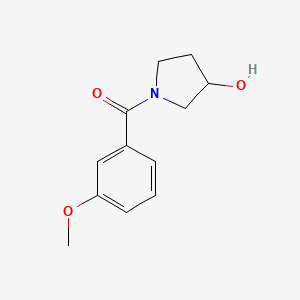
![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)
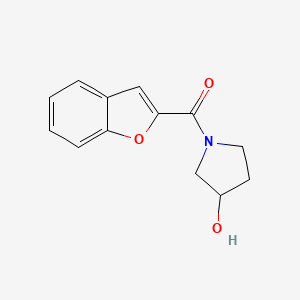

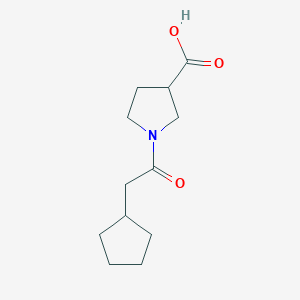

![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)
